2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile
Description
Properties
CAS No. |
169828-12-0 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 1,3 Dihydro 2 Benzofuran 5 Yl Acetonitrile
Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile group (–CH₂CN) is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity stems from the electrophilic nature of the nitrile carbon and the acidity of the α-protons.
Nucleophilic Additions to the Nitrile Group (e.g., forming imines, amines, amides)
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This initial nucleophilic addition leads to the formation of an sp²-hybridized imine anion intermediate. libretexts.orgopenstax.org
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent aqueous work-up hydrolyzes the imine to a ketone. libretexts.org The reaction with Grignard reagents, for instance, proceeds through the formation of an imine salt, which upon protonation and further reaction with water, yields a ketone and ammonia (B1221849). libretexts.org
In the presence of certain silylating agents, nitriles can undergo nucleophilic addition with nitrones under mild, non-basic conditions to produce β-N-hydroxyamino nitriles. thieme-connect.com This reaction is thought to proceed through the in-situ formation of an N-silyl ketene (B1206846) imine followed by a Mannich-type reaction. thieme-connect.com
| Nucleophile | Reagent Example | Intermediate | Final Product |
| Grignard Reagent | CH₃MgBr | Imine anion salt | Ketone |
| Organolithium | CH₃Li | Imine anion | Ketone |
| Nitrone/Silylating Agent | Aldonitrone / Et₃SiOTf | O-triethylsilyl ether of β-N-hydroxyamino nitrile | β-N-hydroxyamino nitrile |
Reduction Reactions of the Nitrile Functionality
The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orgopenstax.orgchemguide.co.ukcommonorganicchemistry.com The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com
Catalytic hydrogenation is another common method for nitrile reduction. chemguide.co.ukstudymind.co.uk This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) at elevated temperatures and pressures. chemguide.co.ukstudymind.co.uk While effective, this method can sometimes lead to the formation of secondary and tertiary amine by-products, which can often be minimized by the addition of ammonia. commonorganicchemistry.com
Other reducing agents that can be employed for this transformation include borane-tetrahydrofuran (B86392) complex (BH₃-THF) and borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂). commonorganicchemistry.com
| Reducing Agent | Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Ether solvent 2. Acid work-up | Primary Amine | Powerful, non-selective reducing agent. chemguide.co.ukcommonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Pd, Pt, or Ni catalyst, high T & P | Primary Amine | Industrial method; can produce secondary/tertiary amine by-products. chemguide.co.ukcommonorganicchemistry.comstudymind.co.uk |
| Borane Complexes (BH₃-THF, BH₃-SMe₂) | THF solvent, heating | Primary Amine | Milder alternatives to LiAlH₄. commonorganicchemistry.com |
| Ammonia Borane | Thermal decomposition | Primary Amine | Environmentally benign, tolerates many functional groups. organic-chemistry.org |
| Samarium Diiodide (SmI₂) | Lewis base activation | Primary Amine | Mild, single electron transfer conditions with good functional group tolerance. organic-chemistry.org |
Hydrolysis and Amidation Pathways of the Acetonitrile Group
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comchemguide.co.ukbyjus.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. byjus.comorganicchemistrytutor.com
Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a strong acid such as hydrochloric acid (HCl). chemguide.co.ukcommonorganicchemistry.com The nitrogen atom is first protonated, which activates the nitrile towards nucleophilic attack by water. chemistrysteps.comorganicchemistrytutor.com This forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.comchemistrysteps.com Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk
Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.ukcommonorganicchemistry.com The hydroxide ion acts as the nucleophile, attacking the electrophilic nitrile carbon. libretexts.orgopenstax.orgchemistrysteps.com The initial product is an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued hydrolysis of the amide in the basic medium results in the formation of a carboxylate salt and ammonia. chemguide.co.uk Acidification of the reaction mixture is then required to obtain the free carboxylic acid. chemguide.co.uk
The Ritter reaction provides a pathway to N-substituted amides. shyzchem.com In this reaction, the nitrile reacts with a carbocation, which can be generated from an alkene or an alcohol in the presence of a strong acid. chemistrysteps.com The nitrile acts as a nucleophile, attacking the carbocation, and subsequent hydration leads to the formation of the amide. chemistrysteps.comshyzchem.com
| Condition | Reagents | Intermediate | Final Product |
| Acidic Hydrolysis | Strong acid (e.g., HCl), heat | Amide | Carboxylic Acid |
| Basic Hydrolysis | Strong base (e.g., NaOH), heat | Amide | Carboxylate Salt (requires acidification for carboxylic acid) |
| Ritter Reaction | Alkene/Alcohol, strong acid | - | N-substituted Amide |
Cycloaddition Reactions Involving the Nitrile (e.g., [2+3] dipolar cycloadditions)
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly as a dipolarophile in [3+2] cycloadditions. Nitrile imines and nitrile oxides are common 1,3-dipoles used in these reactions. acs.orgyoutube.com
The reaction of a nitrile with an azide, for instance, can lead to the formation of a tetrazole ring, which is a type of [3+2] cycloaddition. researchgate.net Similarly, nitrile oxides react with alkynes in a [3+2] cycloaddition to form isoxazoles. youtube.com While the nitrile itself can act as the 2π component, these reactions often require specific activation or are more common with other dipolarophiles. The reactivity in such cycloadditions is influenced by the electronic nature of the substituents on both the nitrile and the 1,3-dipole. acs.org
Reactions of the Dihydrobenzofuran Ring System
The dihydrobenzofuran ring system in 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile consists of a benzene (B151609) ring fused to a dihydrofuran ring. The reactivity of this system is primarily centered on the aromatic benzene ring.
Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core
The dihydrobenzofuran ring system is expected to undergo electrophilic aromatic substitution (SₑAr) reactions on the benzene ring. The oxygen atom of the dihydrofuran ring is an activating group, donating electron density to the aromatic ring through resonance, thereby making it more susceptible to electrophilic attack than benzene itself. wikipedia.org This activating effect generally directs incoming electrophiles to the ortho and para positions relative to the oxygen-bearing carbon.
In the case of this compound, the acetonitrile group is attached at the 5-position. The ether oxygen of the dihydrofuran ring will strongly activate the ortho positions (positions 4 and 6) and the para position (position 7). The methylene (B1212753) bridge of the dihydrofuran ring is a weakly activating alkyl group. The acetonitrile group itself is a deactivating group, directing incoming electrophiles to the meta position.
Considering the combined electronic effects, electrophilic substitution is most likely to occur at the positions activated by the powerful ether oxygen. The regioselectivity of electrophilic aromatic substitution on benzofuran itself is known to favor the 2- and 3-positions of the furan (B31954) ring. stackexchange.comechemi.com However, in the dihydrobenzofuran system, the furan ring is saturated, so substitution will occur on the benzene ring. The positions ortho and para to the ether linkage (positions 7, 4, and 6) are the most activated sites for electrophilic attack. The steric hindrance from the dihydrofuran ring and the existing acetonitrile substituent will also influence the final regiochemical outcome.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Substitution at position 4 or 6 |
| Halogenation | Br₂/FeBr₃ | Substitution at position 4 or 6 |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution at position 4 or 6 |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | Substitution at position 4 or 6 |
Nucleophilic Substitution Reactions on the Dihydrofuran Ring
Nucleophilic substitution reactions on the dihydrofuran ring of 2,3-dihydrobenzofuran (B1216630) derivatives are not common without prior functionalization, as the C-H bonds at the C2 and C3 positions are generally unreactive towards nucleophiles. However, substitution can be facilitated by introducing a suitable leaving group, typically by first installing a hydroxyl group at either the C2 or C3 position.
For instance, a 3-hydroxymethyl-2,3-dihydrobenzofuran derivative can be converted into a species with a good leaving group (Lg), such as a tosylate, mesylate, or halide. This transformation renders the carbon atom susceptible to attack by a nucleophile, leading to substitution google.com. While this specific transformation has not been documented for this compound itself, it represents a plausible pathway for its functionalization should a hydroxylated intermediate be formed.
Furthermore, the formation of the dihydrobenzofuran ring itself can occur via an intramolecular nucleophilic substitution. Photoinduced reactions of 2-allylphenol (B1664045) derivatives, for example, can proceed through a cascade that involves an intramolecular SN process to close the five-membered ring nih.gov.
Ring-Opening and Rearrangement Reactions of the Dihydrobenzofuran Skeleton
The 2,3-dihydrobenzofuran skeleton can undergo a variety of rearrangement and ring-opening reactions, often promoted by light, Lewis acids, or other reagents. These transformations can lead to significant alterations of the heterocyclic core, providing access to different molecular architectures.
A notable example is the photochemical skeletal rearrangement of C2-acylated 2,3-dihydrobenzofurans. This reaction proceeds through an unusual isomerization to a highly electrophilic spiro-cyclopropane intermediate, which can be trapped by a halide nucleophile, resulting in a formal 1,2-acyl transposition nih.gov. This highlights the potential for skeletal reorganization under photochemical conditions.
Lewis acids can also promote significant structural changes. For example, 2,3-dihydrobenzofuran-3-ols, when treated with zinc bromide, can rearrange to form 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones arkat-usa.org. Similarly, Lewis acid-catalyzed intramolecular ring-opening benzannulation has been demonstrated for 5-(indolyl)-2,3-dihydrofuran acetals, leading to the formation of functionalized carbazoles mdpi.com.
Strategic rearrangements of the dihydrobenzofuran ring can also be employed to synthesize other related heterocyclic systems. Under specific acidic or basic conditions, key 2,3-dihydrobenzofuran intermediates can be selectively converted into either 3-acylbenzofurans or 3-formylbenzofurans nih.gov.
Table 1: Examples of Rearrangement Reactions of the Dihydrobenzofuran Skeleton
| Starting Material Type | Reagent/Condition | Product Type | Reference |
| C2-Acylated 2,3-dihydrobenzofurans | 310-370 nm light, Halide source | C3-Acylated 2,3-dihydrobenzofurans | nih.gov |
| 2,3-Dihydrobenzofuran-3-ols | Zinc Bromide (ZnBr2), Heat | 2,3-Dihydrobenzofuran-2-ones | arkat-usa.org |
| MOM-protected 2-hydroxychalcone (B1664081) derived 2,3-dihydrobenzofuran | p-TsOH in (CF3)2CHOH | 3-Formylbenzofuran | nih.gov |
| 5-(Indolyl)-2,3-dihydrofuran acetals | Lewis Acid (e.g., Yb(OTf)3) | 1-Hydroxycarbazole-2-carboxylates | mdpi.com |
Oxidation and Reduction of the Dihydrobenzofuran Core
The dihydrobenzofuran core can be subjected to both oxidation and reduction reactions, targeting either the heterocyclic portion or the aromatic ring.
Oxidation: The oxidation of 2,3-dihydrobenzofurans can lead to various products depending on the substrate and the oxidizing agent used. For derivatives containing a hydroxyl group on the benzene ring, such as 5-hydroxy-2,3-dihydrobenzofurans, oxidation can yield quinone or quinone methide structures thieme-connect.com. The oxidation of certain precursors with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can produce a mixture of the 2,3-dihydrobenzofuran and the fully aromatic benzofuran, suggesting that the dihydro- form can be an intermediate in the oxidation to the furan rsc.org. Biomimetic oxidation systems, using catalysts like Mn(III) porphyrins with hydrogen peroxide, are known to epoxidize the double bond in benzofurans, a reaction that could have parallels in the functionalization of the saturated dihydro- ring mdpi.com.
Reduction: The most common reduction reaction involving the dihydrobenzofuran core is its formation from the corresponding benzofuran. Catalytic hydrogenation of benzofuran over transition metal catalysts like palladium or NiMoP/Al₂O₃ typically proceeds with the selective reduction of the furan ring's C2-C3 double bond to yield the 2,3-dihydrobenzofuran skeleton researchgate.net. Further reduction under more forcing conditions can lead to the saturation of the benzene ring, yielding octahydrobenzofuran researchgate.net.
Functionalization of the Aliphatic Dihydrofuran Ring (C2 and C3 positions)
The C2 and C3 positions of the 2,3-dihydrobenzofuran ring are sp³-hybridized and offer opportunities for introducing new functional groups and stereocenters.
Functionalization of Methylene Groups
Direct functionalization of the C-H bonds at the C2 and C3 methylene positions is a powerful strategy for elaborating the dihydrobenzofuran scaffold. Transition metal catalysis has enabled such transformations. For example, a sequential C-H functionalization approach has been developed, which includes a rhodium-catalyzed enantioselective intermolecular C-H insertion to install a functional group, followed by a palladium-catalyzed C-H activation/C-O cyclization to form the ring nih.gov.
Another approach involves the annulation of precursor molecules where functionality is incorporated during the ring-forming step. A Cs₂CO₃-catalyzed domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates provides functionalized 2,3-dihydrobenzofurans with substituents at both C2 and C3 positions rsc.org. Similarly, 3-substituted 2,3-dihydrobenzofurans can be synthesized through the generation of ortho-quinone methides and their subsequent reaction with various nucleophiles in a Michael-type addition, which installs a substituent at the C3 position organic-chemistry.org.
Stereoselective Transformations on the Dihydrofuran Ring
Given that the C2 and C3 atoms are potential stereocenters, significant research has been devoted to the development of stereoselective methods for synthesizing and modifying the dihydrofuran ring.
Numerous catalytic asymmetric reactions have been developed to construct the chiral 2,3-dihydrobenzofuran core. These methods provide control over the relative and absolute stereochemistry at the C2 and C3 positions.
Table 2: Selected Stereoselective Syntheses of Dihydrobenzofuran Derivatives
| Catalytic System | Reaction Type | Key Features | Reference |
| Palladium / Chiral Ligand | Iodine Atom Transfer Cycloisomerization | Forms optically active products with an alkyl iodide group. | organic-chemistry.org |
| Rhodium / Chiral Phosphoric Acid | Mannich-type reaction | Exclusive diastereoselectivity (>20:1 dr) and excellent enantioselectivity (>99% ee). | nih.gov |
| Dirhodium Carboxylate | C–H Insertion | Excellent trans diastereoselectivity (>91:9 dr) and enantiopurity (84% ee). | nih.gov |
| Ruthenium(II) / Chiral Directing Group | Asymmetric Intramolecular Hydroarylation | Prepares compounds with chiral all-carbon quaternary stereocenters in high yields and enantioselectivities. | researchgate.net |
| Engineered Myoglobins | Biocatalytic Cyclopropanation | Highly diastereo- and enantioselective (>99.9% de and ee). | researchgate.net |
These methodologies demonstrate the advanced state of synthetic chemistry in controlling the three-dimensional structure of the dihydrobenzofuran ring, which is crucial for applications in medicinal chemistry and materials science.
Derivatization Strategies for this compound
Derivatization of this compound can be approached by targeting either the dihydrobenzofuran core, as discussed in the preceding sections, or the reactive acetonitrile functional group.
The cyanomethyl (-CH₂CN) group is a versatile handle for a wide range of chemical transformations. Standard organic reactions can be applied to modify this group:
Hydrolysis: Acidic or basic hydrolysis of the nitrile will convert it into the corresponding carboxylic acid, (2,3-dihydrobenzofuran-5-yl)acetic acid. This acid can then be subjected to further reactions, such as esterification, amide formation, or conversion to an acid chloride.
Reduction: The nitrile can be reduced to a primary amine, 2-(2,3-dihydrobenzofuran-5-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This amine provides a nucleophilic site for further derivatization.
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
A related derivatization strategy has been demonstrated for the analogous 2,3-dihydrobenzofuran-5-carbaldehyde. This aldehyde undergoes Claisen-Schmidt condensation with various aromatic ketones under ultrasound irradiation to stereoselectively produce a series of (E)-chalcone derivatives in high yields scielo.org.za. Since the acetonitrile group can be converted to an aldehyde (e.g., via reduction with DIBAL-H), this represents a viable route for synthesizing complex derivatives from the target molecule.
Furthermore, reactions targeting similar starting materials, such as 2-(2-hydroxyphenyl)acetonitriles, have been shown to undergo palladium-catalyzed addition of arylboronic acids to yield 2-arylbenzofurans organic-chemistry.org. While this reaction results in the aromatic benzofuran, it showcases the reactivity of the cyanomethylphenyl moiety in cross-coupling reactions.
Formation of Amides, Esters, and Other Functionalized Analogues
The nitrile functional group is a versatile precursor for several carboxylic acid derivatives, most notably amides and, via a carboxylic acid intermediate, esters.
Amide Formation: The conversion of the nitrile group to an amide, yielding 2-(1,3-dihydro-2-benzofuran-5-yl)acetamide, can be achieved through partial hydrolysis. This transformation can be catalyzed by either acid or base. libretexts.orglumenlearning.com Under acidic conditions, protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating a nucleophilic attack by water. libretexts.org Subsequent proton transfer and tautomerization yield the amide. While the hydrolysis of nitriles can proceed all the way to the carboxylic acid, stopping the reaction at the amide stage can be achieved with milder conditions. chemistrysteps.com Specific methods have been developed for the selective hydration of nitriles, such as using N,N-disubstituted hydroxylamines or hydrated ionic liquids like tetrabutylammonium (B224687) hydroxide (TBAH), which can chemoselectively produce amides in high yields. researchgate.netresearchgate.net
Carboxylic Acid and Ester Formation: Complete hydrolysis of this compound under more vigorous acidic or basic conditions, typically involving heating under reflux, yields the corresponding carboxylic acid, 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid. weebly.comlibretexts.org
Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid like hydrochloric or sulfuric acid. libretexts.org The mechanism involves protonation of the nitrile, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Base-catalyzed hydrolysis: The nitrile is heated with an aqueous alkali solution, such as sodium hydroxide. libretexts.org This process involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The initial product is the carboxylate salt, which upon acidification with a strong acid, yields the final carboxylic acid. libretexts.org
Once the carboxylic acid has been synthesized and isolated, it can be readily converted to a variety of esters through standard esterification reactions, such as Fischer esterification with an alcohol in the presence of an acid catalyst.
| Transformation | Product | Reagents and Conditions |
| Partial Hydrolysis | 2-(1,3-dihydro-2-benzofuran-5-yl)acetamide | Mild acid or base (e.g., HCl at 40°C); TBAH; N,N-disubstituted hydroxylamine |
| Complete Hydrolysis | 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid | Strong acid (e.g., aq. HCl, reflux) or strong base (e.g., aq. NaOH, reflux) followed by acidification |
| Esterification | Alkyl 2-(1,3-dihydro-2-benzofuran-5-yl)acetate | 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid, alcohol (ROH), acid catalyst (e.g., H₂SO₄) |
Introduction of Heteroatoms or Further Carbon Chains
The methylene bridge (α-carbon) in this compound is positioned between two electron-withdrawing groups (the aromatic ring and the nitrile), rendering the α-protons acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then be used to form new carbon-carbon bonds through reactions with various electrophiles.
A prominent application of this reactivity is the α-alkylation of arylacetonitriles. This can be achieved by treating the nitrile with a strong base like lithium diisopropylamide (LDA) followed by an alkyl halide. More modern and atom-economical methods involve transition-metal-catalyzed reactions that use alcohols as alkylating agents. researchgate.net These reactions, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, are catalyzed by complexes of ruthenium, nickel, or copper. researchgate.netacs.orgacs.org In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The arylacetonitrile then undergoes a condensation reaction with the aldehyde, followed by hydrogenation of the resulting intermediate by the catalyst using the "borrowed" hydrogen to yield the α-alkylated product. acs.org This methodology allows for the introduction of both primary and more challenging secondary alcohol-derived carbon chains at the α-position. acs.org
| Reaction Type | Electrophile | Catalyst Example | Product Type |
| α-Alkylation | Primary or Secondary Alcohols | Nickel(II) pincer complexes | α-Substituted this compound |
| α-Alkylation | Benzyl (B1604629) Alcohols | CuCl₂/TMEDA | α-Benzylated this compound |
| α-Alkylation | Primary Alcohols | Ruthenium NHC complexes | α-Substituted this compound |
Mechanistic Studies of Key Transformations of this compound
While specific mechanistic studies focusing solely on this compound are not extensively detailed in the literature, the mechanisms of its key transformations are well-established based on the general reactivity of arylacetonitriles.
Mechanism of Nitrile Hydrolysis: The hydrolysis of the nitrile group to a carboxylic acid proceeds via an amide intermediate. chemistrysteps.com
Under acidic conditions: The mechanism begins with the protonation of the nitrile nitrogen, which activates the cyano group toward nucleophilic attack by water. A subsequent deprotonation step leads to the formation of an imidic acid, which is a tautomer of the amide. The more stable amide form is favored at equilibrium. The amide is then further hydrolyzed under acidic conditions. Its carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for a second water molecule to attack. This is followed by proton transfer and the elimination of ammonia (which is protonated to ammonium under acidic conditions) to yield the carboxylic acid. chemistrysteps.com
Under basic conditions: The reaction is initiated by the nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile group. The resulting anionic intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. chemistrysteps.com In the presence of excess base, the amide undergoes further hydrolysis. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide ion (a very strong base), which is immediately protonated by water to form ammonia, leaving the carboxylate salt. The final carboxylic acid is obtained after a subsequent acidification step. chemistrysteps.com
Mechanism of Catalytic α-Alkylation with Alcohols: The α-alkylation of arylacetonitriles with alcohols using transition metal catalysts typically follows a "borrowing hydrogen" pathway. acs.org
Oxidation: The metal catalyst activates the O-H and C-H bonds of the alcohol substrate, leading to its oxidation to the corresponding aldehyde or ketone, with the hydrogen being transferred to the catalyst to form a metal-hydride species.
Condensation: In the presence of a base, the arylacetonitrile is deprotonated at the α-carbon to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl of the in situ-generated aldehyde/ketone in a Knoevenagel-type condensation.
Dehydration: The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated nitrile intermediate.
Reduction (Hydrogenation): The metal-hydride species, which holds the "borrowed" hydrogen, reduces the carbon-carbon double bond of the unsaturated nitrile intermediate. This step regenerates the active catalyst and yields the final α-alkylated nitrile product. acs.org
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
In the realm of catalytic chemistry, this compound primarily functions as a pro-nucleophilic substrate for C-C bond formation. There is limited evidence of its application as a directing group or ligand in catalysis.
Its role as a substrate is most prominent in catalytic α-alkylation reactions. As discussed previously, various transition-metal catalysts are effective in coupling arylacetonitriles with alcohols. researchgate.netacs.org These transformations are valued for their high atom economy and environmental credentials, as they use readily available alcohols as alkylating agents and produce water as the only byproduct.
Catalytic systems employed for this purpose include:
Nickel Catalysis: Pincer-type Nickel(II) complexes have been successfully used for the α-alkylation of arylacetonitriles with challenging secondary alcohols, demonstrating broad functional group tolerance. acs.org
Ruthenium Catalysis: Bidentate N-heterocyclic carbene (NHC) ruthenium complexes are highly active for the α-alkylation of nitriles with a range of alcohols. researchgate.net
Copper Catalysis: In situ-formed CuCl₂/TMEDA (N,N,N′,N′-tetramethylethylenediamine) systems have been reported for the efficient cross-coupling of arylacetonitriles with benzyl alcohols. acs.org
Palladium Catalysis: Palladium complexes are used in the catalytic asymmetric allylic alkylation of related α-aryl-α-fluoroacetonitriles, showcasing the potential for creating stereogenic centers adjacent to the nitrile group. nih.gov
These catalytic methods provide a powerful and versatile platform for modifying the carbon skeleton of this compound, enabling the synthesis of complex analogues from a common starting material.
Advanced Spectroscopic and Structural Elucidation of 2 1,3 Dihydro 2 Benzofuran 5 Yl Acetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments. The dihydrobenzofuran moiety exhibits characteristic signals. The protons on the fused benzene (B151609) ring typically appear as multiplets in the aromatic region. The methylene (B1212753) protons of the dihydrofuran ring (at positions 1 and 3) and the acetonitrile (B52724) methylene group also show distinct signals. The coupling constants (J values) between adjacent protons are instrumental in confirming the connectivity within the molecule. For instance, the coupling patterns of the aromatic protons can help determine the substitution pattern on the benzene ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.8 - 7.2 | m | - |
| -OCH₂- | 4.5 - 5.0 | t | ~8.0 |
| Ar-CH₂- | 3.0 - 3.5 | t | ~8.0 |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For example, the carbon atom of the nitrile group (-C≡N) appears at a characteristic downfield shift. The aromatic carbons, the carbons of the dihydrofuran ring, and the acetonitrile methylene carbon all resonate at predictable chemical shifts, allowing for a complete assignment of the carbon framework.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 155 - 160 |
| Aromatic C-C | 110 - 140 |
| -OCH₂- | 70 - 75 |
| Ar-CH₂- | 28 - 33 |
| -CH₂CN | 20 - 25 |
Note: Predicted values are based on typical ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for the definitive structural assignment of complex molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For the target molecule, COSY would show correlations between adjacent aromatic protons and between the methylene protons at positions 1 and 3 of the dihydrofuran ring, confirming their neighboring relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbon atoms to which they are attached (¹H-¹³C). sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For example, the signal for the acetonitrile methylene protons in the ¹H spectrum would correlate with the signal for the acetonitrile methylene carbon in the ¹³C spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the acetonitrile methylene protons would show a correlation to the nitrile carbon and to the aromatic carbon at position 5.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. While not always essential for basic structural elucidation, it can be useful in determining the stereochemistry of derivatives or for confirming assignments in complex spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The most prominent and diagnostic peak would be from the nitrile (-C≡N) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. Other important absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and the C-O-C stretching of the dihydrofuran ether linkage.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (-C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. semanticscholar.org For this compound (C₁₀H₉NO), HRMS would confirm the elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, a common fragmentation pathway for dihydrobenzofuran derivatives involves the loss of fragments from the dihydrofuran ring. The base peak in the mass spectrum of a related compound, 2-ethyl-2,3-dihydro-5-benzofuranylacetic acid, was observed at m/z 131, which corresponds to a fragment of the benzofuran (B130515) ring system. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₀H₉NO | 159.0684 |
| [M+H]⁺ | C₁₀H₁₀NO⁺ | 160.0757 |
Note: The observed ions and their relative abundances can vary depending on the ionization technique used.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound and its derivatives, MS/MS experiments, often coupled with electrospray ionization (ESI), provide detailed insights into the compound's connectivity and the stability of its constituent parts.
While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on studies of related benzofuran and dihydrobenzofuran structures. nih.govnih.gov Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ undergoes a series of characteristic fragmentation reactions.
Common fragmentation pathways for benzofuran-type compounds include the elimination of small, stable neutral molecules. benthamopen.com For the dihydrobenzofuran core, cleavages are often initiated at the heterocyclic ring. A primary fragmentation route for many benzofuran derivatives involves the loss of carbon monoxide (CO), leading to a stable benzofuran radical ion. benthamopen.com Subsequent losses of another CO molecule or other small radicals can also occur. nih.govresearchgate.net
For dihydrobenzofuran neolignans, which share the dihydrobenzofuran core, common fragmentation includes the loss of methanol (B129727) ([M+H-MeOH]⁺) if a methoxy (B1213986) group is present. nih.gov The presence of the acetonitrile side chain (-CH₂CN) in this compound would introduce unique fragmentation pathways. A likely fragmentation would be the cleavage of the bond between the benzofuran ring and the acetonitrile group, potentially leading to the loss of a cyanomethyl radical (•CH₂CN) or the formation of a stable tropylium-like ion after rearrangement. The specific fragmentation patterns serve as a molecular fingerprint, allowing for the differentiation of isomers and the identification of unknown derivatives. Computational chemistry is often employed to calculate the thermochemical data for various proposed fragmentation pathways, helping to rationalize the observed product ion spectra. nih.govgre.ac.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including the conformation of the molecule and the nature of its interactions with neighboring molecules in the crystal lattice.
The prerequisite for any X-ray crystallographic analysis is the availability of a high-quality single crystal. For benzofuran derivatives, suitable crystals are typically grown from solution using slow evaporation techniques. The choice of solvent is critical and is determined through systematic screening. Common solvents for crystallizing benzofuran derivatives include methanol, ethanol, and mixtures of solvents like petroleum ether and ethyl acetate. nih.govasianpubs.orgresearchgate.net The process involves dissolving the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. This solution is then left undisturbed, often in a controlled environment, allowing the solvent to evaporate slowly over days or weeks. This gradual process facilitates the orderly arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-resolution diffraction data.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. The symmetry of the diffraction pattern also reveals the crystal system and the specific space group, which describes all the symmetry operations within the crystal. This information is fundamental to solving the crystal structure. Benzofuran derivatives have been found to crystallize in various systems, including monoclinic and triclinic. nih.govasianpubs.orgresearchgate.net
Below is a table showing representative crystal data for related benzofuran derivatives, illustrating the typical parameters obtained from X-ray diffraction analysis.
| Parameter | (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile nih.gov | 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester asianpubs.orgresearchgate.net | 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol researchgate.netnih.gov |
| Formula | C₂₀H₁₇NO₄ | C₁₅H₁₂N₂O₇ | C₁₈H₁₅NO₃ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 28.0892 | 9.268 | 10.2200 |
| b (Å) | 6.9555 | 11.671 | 14.2289 |
| c (Å) | 20.0908 | 15.414 | 10.2474 |
| α (°) ** | 90 | 75.185 | 90 |
| β (°) | 122.678 | 72.683 | 93.058 |
| γ (°) | 90 | 71.301 | 90 |
| Volume (ų) ** | 3303.93 | 1483.8 | 1488.1 |
| Z | 8 | 4 | 4 |
Below is a table of typical bond lengths for functional groups relevant to the target molecule and its derivatives.
| Bond Type | Typical Length (Å) |
| C-C (aromatic) | 1.36 - 1.40 |
| C-O (in furan (B31954) ring) | 1.36 - 1.38 |
| C-N (nitrile) | ~1.15 |
| C≡N (nitrile) | ~1.45 |
| C-H | 0.95 - 1.00 |
The solid-state structure is not solely defined by the molecule itself but also by how multiple molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. X-ray crystallography provides a detailed map of these interactions. For benzofuran derivatives, common interactions include hydrogen bonds (both conventional O-H···N and weaker C-H···O types), π-π stacking interactions between aromatic rings, and C-H···π interactions. asianpubs.orgresearchgate.netresearchgate.net
For example, in the crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, molecules are linked by O—H⋯N hydrogen bonds, forming chains along a crystallographic axis. researchgate.netnih.gov In another acrylonitrile (B1666552) derivative, benzofuran groups were found to engage in π-π stacking with a centroid-centroid distance of 3.804 Å and a perpendicular spacing of 3.409 Å. nih.govresearchgate.net These collective interactions stabilize the crystal structure and can influence the material's physical properties. Understanding these packing arrangements is crucial in the field of crystal engineering. researchgate.netnih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
The parent molecule, this compound, is achiral and therefore does not exhibit circular dichroism. However, if a chiral center were introduced into the molecule, for instance through substitution on the dihydrofuran ring or the acetonitrile side chain, the resulting enantiomers would be optically active.
In such cases, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be powerful chiroptical spectroscopic techniques for analysis. cnr.it
VCD spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. It provides detailed information about the stereochemistry of specific functional groups.
For chiral derivatives, experimental VCD and ECD spectra would be measured and compared with spectra predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT). This comparison allows for the unambiguous assignment of the absolute configuration (R/S) of the chiral centers without the need for crystallization and X-ray analysis. These techniques are particularly valuable for studying the conformational behavior of chiral molecules in solution. cnr.it
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Mixture Analysis and Purity Assessment
The synthesis of this compound and its derivatives necessitates rigorous analytical oversight to ensure the desired product is formed efficiently and to characterize its purity. Advanced hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for this purpose. ijarnd.comiipseries.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex reaction mixtures, identifying intermediates, tracking reaction progress, and quantifying the purity of the final product. asdlib.orgajpaonline.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. ajpaonline.com In the context of synthesizing this compound, GC-MS serves to separate the target compound from starting materials, solvents, and potential byproducts, such as regioisomers or products of incomplete reactions. researchgate.net
During analysis, the sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. sciresjournals.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for that compound. researchgate.net
The analysis of a crude reaction mixture for the synthesis of benzofuran derivatives by GC-MS allows for the unambiguous identification of various components. researchgate.net For instance, the mass spectrum of this compound would be expected to show a distinct molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule. By comparing the retention times and mass spectra of peaks in the reaction mixture to those of known standards, one can confirm the presence of the desired product and identify impurities.
Interactive Table 1: Illustrative GC-MS Data for Purity Assessment
Below is a hypothetical data table representing the kind of results obtained from a GC-MS analysis of a synthesized batch of this compound. The data illustrates how different components in a reaction mixture can be separated and identified.
| Retention Time (min) | Compound Identity | Key m/z Fragments | Area % | Purity Assessment |
|---|---|---|---|---|
| 8.54 | Starting Material (e.g., 5-(bromomethyl)-1,3-dihydroisobenzofuran) | 212, 214, 133, 104 | 1.2 | Impurity |
| 10.21 | This compound | 159 (M+), 118, 91 | 98.5 | Main Product |
| 11.05 | Unknown Byproduct | 173, 144, 115 | 0.3 | Impurity |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred analytical method. researchgate.net This technique separates components in a liquid mobile phase that passes through a column packed with a solid stationary phase. asdlib.org The high sensitivity of LC-MS makes it ideal for monitoring the progress of a reaction, even at very low concentrations, and for the final purity assessment of the product. durham.ac.uklcms.cz
In a typical setup, a reverse-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. itwreagents.comeurl-pesticides.eu As the separated components elute from the column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a "soft" method that typically keeps the molecule intact, allowing for the clear determination of the molecular weight from the molecular ion peak ([M+H]+ or [M-H]-). asdlib.orgresearchgate.net
LC-MS is invaluable for real-time reaction monitoring. Small aliquots can be taken from the reaction vessel at different time points and analyzed. This allows chemists to track the consumption of reactants and the formation of the product, thereby determining the optimal reaction time and conditions. durham.ac.uk For purity analysis, the area of the product peak in the chromatogram is compared to the total area of all peaks to calculate the purity percentage. researchgate.net
Interactive Table 2: Example LC-MS Data for Reaction Monitoring
The following table provides a hypothetical example of data from an LC-MS analysis used to monitor the synthesis of a derivative, illustrating the change in reactant and product concentration over time.
| Reaction Time (h) | Compound | Retention Time (min) | Observed m/z ([M+H]+) | Relative Peak Area (%) |
|---|---|---|---|---|
| 0 | Reactant A | 3.2 | 213.1 | 48.5 |
| 0 | Reactant B | 4.1 | 150.2 | 51.5 |
| 0 | Product | 5.8 | 345.4 | 0.0 |
| 2 | Reactant A | 3.2 | 213.1 | 25.1 |
| 2 | Product | 5.8 | 345.4 | 65.2 |
| 4 | Reactant A | 3.2 | 213.1 | 2.3 |
| 4 | Product | 5.8 | 345.4 | 95.8 |
Computational and Theoretical Studies of 2 1,3 Dihydro 2 Benzofuran 5 Yl Acetonitrile
Quantum Chemical Calculations (DFT, ab initio)
Geometry Optimization and Conformational Analysis
Specific studies on the geometry optimization and conformational analysis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile are not found in the current body of scientific literature. Such studies would typically involve computational methods to determine the most stable three-dimensional structure of the molecule and identify its various possible conformations.
Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
A detailed analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, has not been specifically reported. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties.
Electrostatic Potential Surface Analysis
Information regarding the electrostatic potential surface analysis of this compound is not available in published research. This analysis would provide insights into the charge distribution and reactive sites of the molecule.
Natural Bond Orbital (NBO) Analysis
Specific Natural Bond Orbital (NBO) analysis for this compound, which would detail the bonding interactions and charge delocalization within the molecule, has not been documented in the scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling to elucidate the reaction mechanisms involving this compound has not been a subject of published research. Such studies are essential for understanding the pathways and energetics of chemical reactions involving this compound.
Transition State Identification and Energy Barrier Calculations
There is no available research that identifies transition states or calculates the energy barriers for reactions involving this compound. These calculations are fundamental for predicting reaction kinetics and mechanisms.
Reaction Coordinate Analysis
Reaction coordinate analysis is a computational method used to investigate the mechanism of a chemical reaction by mapping the energy of the system as it progresses from reactants to products. This analysis identifies the transition state (the highest energy point along the reaction pathway) and intermediates, providing crucial insights into the reaction's feasibility and kinetics.
For the synthesis of benzofuran (B130515) derivatives, computational studies using methods like Density Functional Theory (DFT) can elucidate complex reaction mechanisms. globethesis.com For instance, in transition metal-catalyzed cyclization reactions to form the benzofuran ring, a reaction coordinate analysis would map the energy changes associated with key steps such as C-H bond activation, coordination of reactants to the metal center, and the final cyclization and product release. globethesis.comnih.gov
Applying this to a potential synthesis of this compound, a theoretical analysis could compare different synthetic routes, such as the cyclization of a substituted phenol (B47542). The energy profile would reveal the activation energies for each step, helping to predict the most favorable reaction conditions and identify potential byproducts. Such studies are foundational for optimizing synthetic protocols in a laboratory setting. nih.gov
Spectroscopic Property Prediction (NMR, IR, UV-Vis) using Theoretical Methods
Theoretical methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, such calculations would predict the specific resonance frequencies for each unique proton and carbon atom. These theoretical values, when compared to experimental data, help in the unambiguous assignment of signals to the molecular structure. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. scielo.org.za These frequencies correspond to the energy absorbed to induce stretching, bending, and other vibrational modes. For the target molecule, key predicted vibrations would include the characteristic C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-H stretches of the aromatic and aliphatic portions, and C-O-C stretches of the dihydrofuran ring. ijpcbs.com Comparing the computed spectrum with an experimental one helps confirm the presence of these functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations yield the maximum absorption wavelengths (λ_max) and corresponding oscillator strengths. For this compound, the predicted spectrum would likely show absorptions characteristic of the substituted benzene (B151609) ring system, providing information on the molecule's electronic structure. researchgate.net
| Spectroscopy Type | Functional Group / Atom Type | Predicted Characteristic Signal |
|---|---|---|
| ¹H NMR | Aromatic Protons (C6-H, C4-H, C7-H) | ~7.0-7.3 ppm |
| ¹H NMR | Benzylic Protons (-CH₂CN) | ~3.7 ppm |
| ¹H NMR | Dihydrofuran Protons (-OCH₂-) | ~4.9-5.1 ppm |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~118 ppm |
| ¹³C NMR | Aromatic Carbons | ~120-140 ppm |
| IR | Nitrile Stretch (C≡N) | ~2245 cm⁻¹ |
| IR | Aromatic C-H Stretch | ~3050-3100 cm⁻¹ |
| IR | Aliphatic C-H Stretch | ~2900-3000 cm⁻¹ |
| UV-Vis | π → π* transitions (Aromatic System) | ~250-290 nm |
Molecular Dynamics Simulations (e.g., for solvent effects, conformational flexibility)
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. These simulations provide detailed information about conformational flexibility and the influence of the environment, such as a solvent, on molecular behavior.
For this compound, MD simulations could be used to explore its conformational landscape. While the fused ring system is relatively rigid, the acetonitrile (B52724) side chain has rotational freedom. Simulations can reveal the preferred orientations of this side chain and the energy barriers between different conformations.
Furthermore, performing simulations in an explicit solvent like water would illuminate how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding with the nitrile nitrogen or ether oxygen). This is crucial for understanding the molecule's solubility and how its shape and dynamics might change in a biological, aqueous environment compared to the gas phase or an organic solvent. aip.org Studies on related benzofuran derivatives have shown that the solvent can induce slight adjustments to bond lengths and angles, which in turn can affect reactivity and interactions. aip.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Conceptual Framework)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are fundamental in computational drug discovery and materials science for predicting the properties of new, untested molecules. jocpr.com The general form of a QSAR model is a mathematical equation that links a property or activity to calculated values known as molecular descriptors. wikipedia.org
The development of a QSAR model for a series of compounds, which could include this compound, follows a well-defined workflow. mdpi.com It begins with a dataset of molecules with known activities, from which molecular descriptors are calculated. A mathematical model is then generated to find the best correlation between these descriptors and the observed activity.
Molecular descriptors are numerical values that represent the physicochemical, topological, or electronic properties of a molecule. researchgate.net Thousands of descriptors can be calculated for a single compound, categorized broadly as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.gov For a QSAR study involving benzofuran derivatives, a wide array of descriptors would be generated. nih.gov
The initial pool of descriptors is large and often contains redundant or irrelevant information. kg.ac.rs Therefore, a crucial step is descriptor selection, where statistical methods are used to identify the subset of descriptors that have the strongest correlation with the biological activity of interest while having low correlation among themselves. nih.govkg.ac.rs This process ensures that the final model is both simple and robust.
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms, Number of rings | Basic composition and count of structural features |
| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching |
| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and frontier orbital reactivity ucsb.edu |
| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Hydrophobicity and polarizability |
Once a relevant set of descriptors is selected, a statistical method is used to build the mathematical model. Multiple Linear Regression (MLR) is a common technique that creates a linear equation relating the activity to the chosen descriptors. researchgate.net Other methods include Partial Least Squares (PLS) and various machine learning algorithms. semanticscholar.org
The success of any QSAR model depends critically on its validation. wikipedia.org Validation is the process of assessing the reliability and predictive power of the model. nih.gov It is typically performed using two main strategies:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to test the model's robustness and stability using only the data it was trained on. wikipedia.org
External Validation: The model's true predictive ability is assessed by using it to predict the activity of a set of compounds (the test set) that were not used in its development. researchgate.net
A statistically robust and validated QSAR model can then be used to predict the activity of new compounds like this compound, guiding which novel structures should be prioritized for synthesis and experimental testing. researchgate.net
Docking Studies and Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. africanjournalofbiomedicalresearch.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's interaction with its target. orientjchem.orgnih.gov
In a hypothetical docking study, this compound would be treated as the ligand, and a protein target of interest would be the receptor. The process involves preparing the 3D structures of both the ligand and the protein. africanjournalofbiomedicalresearch.com Docking software then samples a vast number of possible binding poses of the ligand within the active site or other binding pockets of the protein, scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). orientjchem.org
The results of a docking study provide several key insights:
Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more favorable interaction. orientjchem.org
Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site.
Key Interactions: Identification of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues of the protein. nih.gov
For example, docking this compound into a hypothetical enzyme active site could reveal that the nitrile nitrogen acts as a hydrogen bond acceptor with a donor residue like serine, while the benzofuran ring engages in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine. nih.govnih.gov This information is invaluable for theorizing how the molecule might interact with specific biological targets and for guiding the design of new analogues with potentially improved binding affinity.
Applications and Potential Utilities of 2 1,3 Dihydro 2 Benzofuran 5 Yl Acetonitrile Excluding Clinical
Precursor in Organic Synthesis
The 2,3-dihydrobenzofuran (B1216630) moiety is recognized as a "privileged structure" in medicinal chemistry and organic synthesis, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov This inherent bioactivity profile has driven extensive research into synthetic methodologies for creating and functionalizing this scaffold. nih.govorganic-chemistry.org The title compound, featuring a reactive nitrile group, is an important precursor for elaborating the dihydrobenzofuran core into more complex molecular architectures.
Synthesis of Complex Heterocyclic Compounds
The dihydrobenzofuran nucleus is a foundational element for constructing more intricate heterocyclic systems, including various spiro compounds. nih.gov The nitrile functionality in 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile offers a reactive handle for a multitude of chemical transformations. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to form new rings.
For instance, palladium-catalyzed reactions involving alkene-tethered aryl iodides can be employed to create carbamoyl-substituted 2,3-dihydrobenzofurans. researchgate.net Similarly, multicomponent reactions, such as the [3+2] azomethine ylide cycloaddition, have been used with benzofuran (B130515) derivatives to produce complex spiro-pyrrolidine structures. mdpi.com While not always starting directly from the title acetonitrile (B52724), these syntheses illustrate the established pathways by which the dihydrobenzofuran scaffold is elaborated into polycyclic and spirocyclic systems, a potential trajectory for this compound. nih.govrsc.orgmdpi.com
Table 1: Synthetic Reactions for Dihydrobenzofuran Functionalization
| Reaction Type | Precursors | Product Type | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| Heck Annulation/Aminocarbonylation | Alkene-tethered aryl iodides, Nitro compounds | Carbamoyl-substituted dihydrobenzofurans | Palladium (Pd) | researchgate.net |
| [3+2] Cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, Ninhydrin, Sarcosine | Benzofuran spiro-pyrrolidines | Acetonitrile (solvent) | mdpi.com |
| Tandem Cyclization | ortho-Hydroxy α-aminosulfones, Bromo-dicarbonyl compounds | Spiro[benzofuran-2,2'-indene] derivatives | DMAP | mdpi.com |
Building Block for Natural Product Synthesis (e.g., neolignans, isoflavonoids)
The 2,3-dihydrobenzofuran skeleton is a ubiquitous motif found in a wide array of natural products, particularly in classes like neolignans, lignans, and isoflavonoids. rsc.orgresearchgate.netresearchgate.net These compounds, isolated from various plant and fungal sources, exhibit a broad spectrum of biological activities. rsc.orgresearchgate.net Consequently, the dihydrobenzofuran framework is a critical target for total synthesis efforts. researchgate.netrsc.org
Dihydrobenzofuran neolignans, for example, are a significant class of natural products that have been the subject of numerous synthetic campaigns. researchgate.netacs.orgmdpi.comnih.gov Synthetic strategies often involve oxidative coupling reactions or palladium-catalyzed cross-coupling methods to construct the core 2-aryldihydrobenzofuran structure. researchgate.net Eupomatenoids, a specific class of neolignans, feature a 2,3,5-trisubstituted benzofuran pattern and are prominent targets in natural product synthesis. rsc.org The versatility of the dihydrobenzofuran scaffold makes it an essential building block for accessing the molecular complexity of these naturally occurring compounds. acs.orgnih.gov
Materials Science Applications
Beyond its role in synthesizing discrete molecules, the structural and electronic properties of the dihydrobenzofuran scaffold lend themselves to applications in materials science. Its rigid, planar nature and potential for electronic conjugation make it a candidate for polymers, optoelectronic components, and other advanced materials.
Monomers for Polymer Synthesis
The benzofuran ring system can undergo polymerization to create materials with unique properties. Benzofuran itself is known to undergo cationic polymerization, yielding poly(benzofuran), a rigid polymer with a high glass-transition temperature and optical transparency. nih.govacs.org The repeating unit in this polymer is the 2,3-dihydrobenzofuran structure. This demonstrates the fundamental capability of the benzofuran ring to act as a monomer.
Derivatives of benzofuran are also recognized for their utility in polymer chemistry. researchgate.net The presence of the acetonitrile group on this compound provides an additional site for polymerization or post-polymerization modification, suggesting its potential as a functional monomer for creating specialized polymers.
Table 2: Polymerization Data for Benzofuran
| Polymerization Method | Monomer | Resulting Polymer | Key Properties | Reference |
|---|---|---|---|---|
| Asymmetric Cationic Polymerization | Benzofuran (BzF) | Optically Active Poly(BzF) | High glass-transition temp, High transparency | nih.govacs.org |
Components in Optoelectronic Materials (e.g., dyes, fluorescent probes)
Heterocyclic compounds form the core of many organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. researchgate.net Benzofuran derivatives have been identified as viable synthons for the creation of dyes. researchgate.net The extended π-system of the benzofuran ring can be modified with donor and acceptor groups to tune its absorption and emission properties, a common strategy in designing fluorescent materials. researchgate.netmdpi.com
While research on the specific optoelectronic properties of this compound is not widely published, related heterocyclic structures like benzothiadiazoles are well-known fluorophores used in bioimaging and materials science. nih.gov The combination of the electron-rich dihydrobenzofuran ring and the electron-withdrawing potential of the nitrile group suggests that this compound could serve as a building block for creating donor-acceptor type dyes and probes. researchgate.netbroadpharm.com
Scaffolds for Liquid Crystals or Supramolecular Assemblies
The development of liquid crystals (LCs) relies on molecules with rigid, anisotropic shapes that can self-assemble into ordered phases. The benzofuran core has been successfully incorporated into new liquid crystalline compounds. researchgate.net By modifying the substituents on the benzofuran ring, researchers can control properties such as dielectric anisotropy, which is crucial for display applications.
The inherent rigidity and defined geometry of the dihydrobenzofuran scaffold make it an excellent candidate for designing molecules that form liquid crystalline phases or participate in larger supramolecular assemblies. researchgate.netfrontiersin.orgmdpi.com These organized structures are essential for creating materials with anisotropic optical or electronic properties, and the dihydrobenzofuran unit provides a stable and synthetically accessible platform for this purpose.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Poly(benzofuran) |
| Eupomatenoids |
| Neolignans |
| Isoflavonoids |
| Benzothiadiazoles |
Catalysis and Ligand Design
The unique structural characteristics of this compound, which combine a dihydrobenzofuran core with a reactive acetonitrile group, make it a compound of interest in the fields of catalysis and ligand design.
As a Ligand in Transition Metal Catalysis (e.g., Pd-catalyzed reactions)
The benzofuran motif is a crucial structural element in numerous pharmacologically active compounds, and transition metal catalysis, particularly with palladium, is widely used for its synthesis and functionalization. unicatt.itrsc.orgnih.gov Palladium-catalyzed reactions are effective for creating the benzofuran ring and for adding functional groups to it. unicatt.itnih.gov The acetonitrile component of the molecule can also play a significant role in the mechanisms of palladium(II)-catalyzed reactions. nih.gov
While direct studies detailing this compound as a ligand are not extensively documented, its potential can be inferred. The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potential coordination site for transition metals like palladium. In palladium-catalyzed processes, acetonitrile can act as a coordinating solvent or ligand, influencing the reaction's selectivity and rate. nih.gov For instance, in certain Pd-catalyzed polymerization reactions, the concentration of acetonitrile can affect the reaction's outcome, shifting between polymerization and isomerization. nih.gov The dihydrobenzofuran scaffold itself can be involved in reactions like the Tsuji-Trost-type nucleophilic substitution, where palladium catalysts are employed to form new bonds at the benzylic position. unicatt.it The combination of the dihydrobenzofuran nucleus and the acetonitrile functional group suggests that this compound could serve as a bidentate or monodentate ligand, potentially influencing the stereochemistry and efficiency of catalytic cycles.
Precursor for Chiral Ligands
Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical in fields like pharmaceuticals. The synthesis of chiral dienes and other complex chiral molecules often serves as a benchmark for catalytic efficiency. researchgate.net The structure of this compound offers several avenues for its use as a precursor to chiral ligands.
The dihydrobenzofuran ring is a common feature in various synthetic strategies aimed at producing chiral molecules. nih.govnih.gov The acetonitrile group (-CH₂CN) can be chemically modified through various synthetic routes. For example, the methylene (B1212753) bridge can be functionalized, or the nitrile group itself can be hydrolyzed, reduced, or converted to other functional groups to create a chiral center. The development of chiral 2,3-dihydrobenzofurans is an active area of research, utilizing transition metals like rhodium and copper to control stereochemistry. nih.govrsc.org The inherent structure of this compound makes it a viable starting material for multi-step syntheses aimed at producing novel chiral phosphines, amines, or other coordinating molecules that can serve as ligands in asymmetric transition metal catalysis.
Agrochemical Research (e.g., as a synthetic intermediate for novel agrochemicals)
The benzofuran scaffold is not only prevalent in pharmaceuticals but also holds a significant place in agrochemical research due to the broad-spectrum biological activities of its derivatives. nih.govmdpi.com Benzofuran-containing compounds have been investigated for various applications, including as pesticides and herbicides.
This compound can serve as a valuable synthetic intermediate for the creation of new agrochemicals. The dihydrobenzofuran core can be modified to enhance biological activity, while the acetonitrile group provides a reactive handle for further chemical transformations. By modifying the structure, chemists can fine-tune the compound's properties to target specific pests or biological pathways in plants. The synthesis of complex benzofuran derivatives often involves multi-step processes where intermediates like this compound could be crucial building blocks. mdpi.com
Analytical Chemistry Applications (e.g., as a standard or reagent in specific analytical methods)
In analytical chemistry, well-characterized chemical compounds are essential as reference standards for the identification and quantification of substances in various matrices. Given its stable and well-defined structure, this compound has the potential to be used as an analytical standard.
While specific applications in the literature are not prominent, it could theoretically be used in chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the calibration of instruments or as an internal standard in the analysis of related benzofuran derivatives. The most widely used analytical technique for acetonitrile and its derivatives is gas chromatography. who.int The unique mass-to-charge ratio of this compound would also make it suitable for use in mass spectrometry-based analytical methods.
Environmental Chemistry (e.g., studies on acetonitrile's atmospheric cycle, bioremediation)
Acetonitrile is released into the environment from both natural sources, like the burning of biomass, and industrial activities. www.gov.ukcopernicus.org It is relatively volatile and can partition into the atmosphere from soil and water. who.intregulations.gov In the atmosphere, its degradation is slow. regulations.gov In aquatic environments, acetonitrile is completely soluble in water and can undergo biodegradation by various strains of bacteria commonly found in sewage sludge, soil, and natural waters. who.int The half-life of acetonitrile in water is estimated to be between 2 and 20 days.
Bioremediation is a promising approach for the removal of acetonitrile from contaminated environments. researchgate.net Studies have shown that microbial consortia, including bacteria like Bacillus sp., Pseudomonas sp., and Enterobacter sp., can effectively biodegrade acetonitrile, converting it into less harmful substances like acetic acid, acetamide, and ammonia (B1221849). tandfonline.comtandfonline.com Algal-bacterial systems have also been shown to be effective in the biodegradation of acetonitrile. researchgate.net
Table 1: Summary of Potential Non-Clinical Applications
| Application Area | Potential Role of this compound | Key Structural Features Utilized |
|---|---|---|
| Catalysis and Ligand Design | As a ligand in transition metal catalysis; Precursor for chiral ligands. | Dihydrobenzofuran core, Nitrile group (N atom lone pair), Reactive methylene bridge. |
| Agrochemical Research | Synthetic intermediate for novel pesticides and herbicides. | Dihydrobenzofuran scaffold (biologically active), Acetonitrile group (reactive handle). |
| Analytical Chemistry | Reference standard for chromatographic and mass spectrometric methods. | Stable, well-defined chemical structure. |
| Environmental Chemistry | Subject of studies on atmospheric fate and bioremediation. | Acetonitrile functional group. |
Table 2: Environmental Fate of the Acetonitrile Moiety
| Environmental Compartment | Behavior and Fate | Relevant Processes |
|---|---|---|
| Atmosphere | Volatilizes from soil and water; Slow photodegradation. | Partitioning, Slow atmospheric reactions. |
| Water | Completely soluble; Subject to biodegradation. | Dilution, Biodegradation, Slow hydrolysis. |
| Soil | Volatilizes from surfaces; Biodegradable by soil bacteria. | Volatilization, Bioremediation. |
Structure Activity/property Relationship Sar/spr Studies of 2 1,3 Dihydro 2 Benzofuran 5 Yl Acetonitrile and Its Analogues Conceptual Framework
Systematic Modification of the Dihydrobenzofuran Core
The dihydrobenzofuran core of the molecule presents multiple positions for systematic modification, which can be broadly categorized into alterations on the aromatic benzene (B151609) ring and the saturated dihydrofuran ring.
Aromatic Ring Modifications: The benzene portion of the scaffold can be substituted at positions 4, 6, and 7. Introducing various functional groups at these sites can significantly alter the molecule's electronic and steric properties.
Alkoxy and Alkyl Groups: Introducing methoxy (B1213986) (-OCH3) or other alkoxy groups can donate electron density to the aromatic ring, influencing its reactivity. The presence of methyl groups adjacent to linkages between the benzofuran (B130515) core and other moieties can also induce steric effects that alter the molecule's conformation and properties. rsc.org
Other Functional Groups: A wide array of other groups, such as nitro, amino, or hydroxyl groups, can be introduced to systematically probe the effects of electron-withdrawing and electron-donating properties at specific locations on the aromatic ring.
Dihydrofuran Ring Modifications: The dihydrofuran ring offers opportunities for modification at positions 2 and 3. These changes can impact the molecule's three-dimensional shape and flexibility.
Substitution: Introducing alkyl or aryl groups at the 2 or 3-positions can create chiral centers and influence the ring's conformation. The synthesis of 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters has been achieved, demonstrating the feasibility of creating complex, sterically hindered analogues. mdpi.com
Ring Alterations: While less common, modifications could include the insertion of heteroatoms or altering the ring size to explore the impact of the heterocyclic system itself.
The following table conceptualizes potential modifications to the dihydrobenzofuran core:
| Modification Site | Type of Modification | Example Substituent (R) | Anticipated Effect |
|---|---|---|---|
| Aromatic Ring (Positions 4, 6, 7) | Halogenation | -F, -Cl, -Br | Alters electronic distribution, potential for halogen bonding. nih.gov |
| Aromatic Ring (Positions 4, 6, 7) | Alkoxylation | -OCH₃, -OCH₂CH₃ | Increases electron density on the ring. |
| Aromatic Ring (Positions 4, 6, 7) | Alkylation | -CH₃, -C₂H₅ | Increases lipophilicity, potential steric effects. rsc.org |
| Dihydrofuran Ring (Positions 2, 3) | Substitution | Alkyl, Aryl Groups | Introduces steric bulk, may create chiral centers, influences ring conformation. mdpi.com |
| Dihydrofuran Ring | Ring System Modification | Replacement of Oxygen with Sulfur (Dihydrobenzothiophene) | Changes bond angles, polarity, and hydrogen bonding capacity. |
Variation of the Acetonitrile (B52724) Substituent and its Linkage
The acetonitrile group (-CH₂CN) attached at the 5-position is a key functional moiety that can be varied in several ways to modulate the compound's properties.
Modification of the Nitrile Group: The cyano (-CN) group is a potent electron-withdrawing group and a hydrogen bond acceptor. It can be replaced by bioisosteres to alter these properties while potentially retaining a similar size and shape. Common replacements include:
Carboxylic acids (-COOH)
Esters (-COOR)
Amides (-CONH₂)
Tetrazoles
Modification of the Methylene (B1212753) Linker: The -CH₂- group provides spacing and flexibility between the dihydrobenzofuran core and the nitrile. Its length can be extended (e.g., -CH₂CH₂CN) or shortened. Additionally, introducing substituents on this linker (e.g., -CH(CH₃)CN) would create a chiral center and introduce steric hindrance, restricting the rotation of the functional group.
Replacement of the Entire Acetonitrile Moiety: The entire group could be substituted with other functionalities, such as ketones, amines, or heterocyclic rings, to drastically alter the chemical properties of the molecule at this position. For example, replacing the acetonitrile with a carboxamide group is a common modification in related structures. nih.gov
This table outlines conceptual variations of the acetonitrile substituent:
| Component | Type of Variation | Example Functional Group | Anticipated Effect |
|---|---|---|---|
| Nitrile (-CN) | Isosteric Replacement | -COOH, -CONH₂, Tetrazole | Changes electronic properties and hydrogen bonding capabilities. |
| Methylene Linker (-CH₂-) | Chain Length Modification | -(CH₂)n-CN (n=0, 2, 3) | Alters spacing and flexibility between the core and the functional group. |
| Methylene Linker (-CH₂-) | Substitution | -CH(R)-CN | Introduces steric bulk and a potential chiral center. |
| Entire Acetonitrile Group | Functional Group Replacement | -C(=O)R, -NH₂, Pyrazole | Fundamentally alters the chemical nature of the substituent. nih.gov |
Conformational Analysis and its Impact on Reactivity or Interactions
Conformational analysis is crucial for understanding the three-dimensional structure of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile and its analogues. The flexibility of a molecule is a key determinant of its ability to interact with other molecules.
The dihydrofuran ring is not planar and can adopt various conformations, such as an "envelope" or "twist" form. The specific conformation preferred by the molecule can be influenced by the substituents on the ring. This conformational preference is significant because it dictates the spatial arrangement of the pharmacophoric features of the molecule, which in turn affects its interactions.
A key strategy in medicinal chemistry is conformational restriction , which involves introducing structural constraints to reduce the number of possible conformations. nih.govresearchgate.net This can be achieved by:
Introducing double bonds.
Incorporating acyclic groups into a more rigid framework, such as creating polycyclic structures. researchgate.net
Introducing bulky substituents that favor a single conformation due to steric hindrance.
By "locking" the molecule into a specific, potentially more favorable, conformation, it is possible to enhance its properties. nih.govresearchgate.net For example, a rigid analogue would not need to expend as much energy to adopt the correct orientation for a specific interaction, which could lead to higher affinity.
Steric and Electronic Effects on Chemical Behavior and Interactions
The chemical behavior of this compound analogues is governed by the interplay of steric and electronic effects imparted by their substituents.
Electronic Effects: These effects describe how substituents influence the electron density within the molecule.
Electron-donating groups (e.g., -OCH₃, -NH₂) on the aromatic ring increase the electron density, which can affect the molecule's nucleophilicity and its participation in electrophilic aromatic substitution reactions.
Steric Effects: These effects relate to the size and shape of the substituents and how they influence molecular interactions due to spatial arrangement.
Steric Hindrance: Bulky groups can physically block access to a reactive site or prevent the molecule from adopting a certain conformation.
Steric Attraction/Repulsion: The shape of a molecule determines how well it can fit into a binding site or align with another molecule for a reaction. Placing methyl groups adjacent to the linkage between a benzofuran core and another part of a molecule can cause a steric clash that forces a twist in the molecular geometry. rsc.orgresearchgate.net
The electronic effect of substituents is often a predominant factor controlling reaction ease, while steric effects can also be significant but less overriding. rsc.org A careful balance of these two factors is essential in the design of new analogues with specific desired properties.
Chemophore Modeling and Design Principles (Conceptual)
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential 3D arrangement of molecular features necessary for a specific interaction. dovepress.com For a molecule like this compound, a conceptual pharmacophore model can be constructed based on its inherent structural features, without reference to a specific biological target.
The key pharmacophoric features of the parent molecule would likely include:
An Aromatic Ring: The benzofuran core provides a planar, hydrophobic region.
A Hydrogen Bond Acceptor: The oxygen atom in the dihydrofuran ring.
A Hydrogen Bond Acceptor/Polar Feature: The nitrogen atom of the nitrile group.
A Hydrophobic Region: The aliphatic carbons of the dihydrofuran ring.
A pharmacophore model would define the spatial relationships (distances and angles) between these features. This model serves as a 3D query to design new analogues. The design principles would involve:
Scaffold Hopping: Replacing the dihydrobenzofuran core with other heterocyclic systems that maintain the same spatial arrangement of key features.
Substituent Modification: Adding or modifying substituents to introduce new pharmacophoric features (e.g., adding a hydroxyl group to act as a hydrogen bond donor) or to fine-tune the position of existing features.
Conformational Constraint: Using the principles from section 7.3 to synthesize more rigid analogues that better match the hypothetical pharmacophore geometry.
By combining these strategies, a library of diverse compounds can be conceptually designed, all based on the initial pharmacophoric hypothesis derived from the structure of this compound. mdpi.com
Future Perspectives and Research Challenges for 2 1,3 Dihydro 2 Benzofuran 5 Yl Acetonitrile Chemistry
Development of Novel, More Efficient, and Sustainable Synthetic Routes
Key areas for development include:
Catalytic Strategies : There is a significant opportunity to explore transition-metal catalysis, which has been successfully applied to the synthesis of other benzofuran (B130515) derivatives. nih.gov Catalysts based on palladium, copper, and iron could facilitate key bond-forming reactions, such as intramolecular C-O bond formation, under milder conditions. nih.govacs.org For instance, copper-catalyzed one-pot reactions involving o-hydroxy aldehydes, amines, and alkynes have shown promise for creating substituted benzofurans and could be adapted for dihydrobenzofuran analogues. acs.org
Photocatalysis and Electrosynthesis : Visible-light-mediated catalysis and electrochemical methods represent cutting-edge, sustainable approaches. nih.govnih.gov Electrosynthesis, in particular, offers a metal- and catalyst-free option that can be highly diastereoselective and scalable, as demonstrated in the synthesis of spirobenzofurans. nih.gov
One-Pot and Tandem Reactions : Designing cascade or tandem reactions that allow for the construction of the dihydrobenzofuran-acetonitrile scaffold in a single operation from simple starting materials would significantly improve process efficiency. semanticscholar.org Such strategies minimize waste by reducing the need for intermediate purification steps. acs.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Transition-Metal Catalysis (Pd, Cu, Fe) | High efficiency, selectivity, mild reaction conditions. nih.govacs.org | Catalyst cost, potential for metal contamination in the final product, optimization of ligands. |
| Photocatalysis | Use of renewable energy (light), high selectivity, access to unique reaction pathways. nih.govnih.gov | Substrate scope limitations, requirement for specialized photoreactor equipment. |
| Electrosynthesis | Avoidance of chemical oxidants/reductants, high selectivity, scalability. nih.gov | Substrate conductivity requirements, optimization of electrode materials and cell setup. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, lower operational costs. acs.orgsemanticscholar.org | Complex reaction optimization, compatibility of multiple reaction steps and reagents. |
Exploration of Undiscovered Reactivity Patterns of the Dihydrobenzofuran-Acetonitrile Moiety
The chemical reactivity of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is largely uncharted territory. A thorough investigation into its reaction patterns is crucial for unlocking its full potential as a versatile building block in organic synthesis. The molecule contains several reactive sites, including the dihydrobenzofuran ring, the benzylic position, and the nitrile group, each offering avenues for novel transformations. researchgate.net
Future research should focus on:
C-H Functionalization : Direct functionalization of the C-H bonds on the aromatic and dihydrofuran rings would provide a highly atom-economical way to introduce new substituents and build molecular complexity.
Ring-Opening and Rearrangement Reactions : Investigating the stability of the dihydrofuran ring under various conditions (e.g., acidic, basic, thermal) could lead to the discovery of novel rearrangement pathways, yielding entirely new heterocyclic scaffolds. nih.gov
Transformations of the Acetonitrile (B52724) Group : The nitrile moiety is a versatile functional group that can be hydrolyzed, reduced, or converted into various heterocycles (e.g., tetrazoles, oxadiazoles), offering a gateway to a wide array of derivatives with potentially new applications. ijrar.com
Cycloaddition Reactions : The C2=C3 double bond in the corresponding benzofuran can readily undergo photochemical cycloadditions, suggesting that the dihydrobenzofuran moiety might be activated for different types of cycloaddition chemistry, potentially leading to complex polycyclic structures. researchgate.net
Integration into Flow Chemistry and Continuous Manufacturing Processes
For this compound to be utilized on a larger scale, transitioning from traditional batch synthesis to continuous flow manufacturing is a critical challenge. nih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. nih.govmtak.hu
Key objectives in this area include:
Developing Telescoped Syntheses : Designing a multi-step synthesis where intermediates are generated and consumed in a continuous stream without isolation can dramatically increase efficiency and reduce production time. mtak.hu
Handling Hazardous Reagents : Flow reactors allow for the safe in situ generation and immediate use of hazardous or unstable reagents, which might be necessary for certain synthetic transformations. nih.gov
Process Optimization : The ability to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) in a flow setup can accelerate the optimization of synthetic routes. vapourtec.com The integration of automation and machine learning could further enhance this process. vapourtec.com
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
A deeper understanding of the mechanisms governing the synthesis and reactivity of this compound requires the characterization of short-lived intermediates. researchgate.net Many synthetic transformations, particularly those involving catalysis or photochemistry, proceed through transient species that are not observable by standard analytical techniques like NMR or mass spectrometry of the final product. ijrar.comasianinstituteofresearch.org
Future research will require the application of advanced spectroscopic methods, such as:
Time-resolved spectroscopy (e.g., transient absorption, fluorescence).
In situ reaction monitoring using techniques like ReactIR or Raman spectroscopy.
Matrix isolation techniques to trap and study highly reactive intermediates at low temperatures.
Characterizing these species is fundamental to optimizing reaction conditions, improving yields, and rationally designing new synthetic pathways.
Expansion of Theoretical and Computational Modeling Capabilities to Predict Novel Transformations
Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work. nih.gov While molecular docking and QSAR studies are commonly used to predict the biological activity of benzofuran derivatives, the application of computational modeling can be expanded to address synthetic challenges. researchgate.netresearchgate.net
Future directions for computational research include:
Mechanism Elucidation : Using Density Functional Theory (DFT) and other quantum chemical methods to map out reaction energy profiles, identify transition states, and validate proposed reaction mechanisms.
Catalyst Design : Computationally screening potential catalysts and ligands to identify the most promising candidates for novel synthetic transformations, thereby reducing the experimental effort required.
Predicting Reactivity : Modeling the electronic structure and properties of the dihydrobenzofuran-acetonitrile moiety to predict its reactivity towards different reagents and to identify sites for selective functionalization. nih.gov
Discovery of New Non-Clinical Applications in Diverse Scientific Fields
While the primary interest in benzofuran scaffolds often lies in medicinal chemistry, their unique electronic and structural properties make them attractive for other scientific disciplines. taylorandfrancis.comresearchgate.net A significant future challenge is to look beyond pharmaceutical applications and explore the potential of this compound in materials science, agrochemistry, and as a chemical probe.
Potential non-clinical applications to be explored:
Organic Electronics : Benzofuran-containing polymers and small molecules have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the dihydrobenzofuran core could be tuned for similar applications.
Fluorescent Probes : The benzofuran scaffold can serve as a core for fluorescent molecules. Derivatives could be designed as sensors for detecting specific ions, molecules, or changes in the cellular environment.
Agrochemicals : The inherent biological activity of the benzofuran ring system suggests that derivatives could be developed as novel herbicides, fungicides, or insecticides. medcraveonline.com
Addressing Scalability and Cost-Effectiveness in Synthesis for Broad Application
Ultimately, the widespread use of this compound in any field depends on the ability to produce it in sufficient quantities at a reasonable cost. nih.gov A major challenge is translating laboratory-scale syntheses into viable, large-scale industrial processes. This requires a holistic approach that considers not only the chemical reactions themselves but also the entire manufacturing workflow.
Key considerations for improving scalability and cost-effectiveness include:
Starting Material Availability : Routes that utilize inexpensive and readily available starting materials are essential.
Process Intensification : As discussed, adopting continuous flow manufacturing can significantly reduce reactor size, energy consumption, and capital costs compared to batch processing. nih.gov
Purification Strategies : Developing efficient and scalable purification methods, such as crystallization over chromatography, is crucial for reducing costs and solvent waste. vapourtec.com
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product minimizes waste and improves cost-effectiveness.
Addressing these multifaceted challenges will be paramount to realizing the full scientific and commercial potential of this compound and its derivatives.
Interdisciplinary Research Integrating this compound Chemistry with Other Sciences
While specific interdisciplinary research focusing solely on this compound is not extensively documented in publicly available literature, the broader class of benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives, to which it belongs, is a cornerstone of significant interdisciplinary investigation. These scaffolds are recognized for their versatile biological activities, making them privileged structures in medicinal chemistry and drug discovery. mdpi.commdpi.com The integration of benzofuran chemistry with pharmacology, molecular biology, and clinical sciences has led to the development of numerous compounds with therapeutic potential across a wide range of diseases.
The core structure of benzofuran, a fusion of a benzene (B151609) and a furan (B31954) ring, provides a unique template that medicinal chemists have functionalized to create derivatives with diverse pharmacological profiles. mdpi.comnih.gov These compounds have been explored for their utility in treating chronic conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases, as well as acute infectious diseases. nih.govnih.gov The acetonitrile moiety, as seen in this compound, is also a common functional group in pharmacologically active molecules, often contributing to their binding affinity and metabolic stability.
The primary area of interdisciplinary research for benzofuran derivatives lies in oncology. Numerous studies have demonstrated the potent anticancer activities of this class of compounds. nih.govrsc.org These investigations merge synthetic organic chemistry with cancer biology to identify novel therapeutic agents. The mechanisms of action are varied and are often elucidated through molecular biology techniques, revealing that different derivatives can induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways involved in tumorigenesis. nih.gov For example, certain benzofuran derivatives have been shown to exhibit significant growth inhibitory activity against a range of cancer cell lines. scienceopen.com
Another significant avenue of interdisciplinary research is in the field of neuropharmacology. Benzofuran-based compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov This research involves a close collaboration between chemists who design and synthesize new molecules and neuroscientists who evaluate their efficacy in various in vitro and in vivo models of neurodegeneration. Some derivatives have shown promise in slowing disease progression, highlighting their neuroprotective functions. nih.gov
Furthermore, the anti-inflammatory properties of benzofuran derivatives have been a subject of interest, bridging chemistry with immunology. nih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have been synthesized and evaluated for their anti-inflammatory effects, showing potential in mitigating the inflammatory response in conditions like chronic inflammation-associated cancer. nih.gov These studies often involve assessing the inhibition of inflammatory mediators and enzymes in cellular and animal models.
The following interactive data tables summarize some of the key research findings on the biological activities of various benzofuran derivatives, illustrating the breadth of interdisciplinary research in this area.
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compound 10h | L1210, FM3A/0, Molt4/C8, CEM/0, HeLa | 16-24 nM | mdpi.com |
| Compound 35 | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | 2.20-5.86 µM | scienceopen.com |
| Benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone derivatives (8c and 8h) | Human cancer cell lines | Good antiproliferative activity | nih.gov |
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Benzofuran derivatives | SIRT1-3 | Selective anti-SIRT2 activity (IC50 values at µM level) | mdpi.com |
| Compound | Virus | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 56 | RSV LONG and A2 strains | 2.3 and 2.8 µM | rsc.org |
The extensive research into the benzofuran scaffold underscores the potential for this compound to be a valuable compound in various scientific disciplines. Future interdisciplinary studies could focus on synthesizing and evaluating this specific molecule and its analogues to determine their biological activities and therapeutic potential, building upon the rich foundation of benzofuran chemistry.
Q & A
Q. How can the purity of this compound be verified, and which analytical techniques are most effective?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, the nitrile group’s characteristic stretching vibration (~2250 cm⁻¹) in FT-IR can validate functional group presence .
Q. What are the primary challenges in characterizing benzofuran-acetonitrile derivatives, and how can they be addressed?
- Methodological Answer : Challenges include isolating regioisomers and interpreting overlapping NMR signals. Advanced techniques like 2D-COSY NMR or X-ray crystallography (e.g., MoKα radiation for single-crystal analysis) resolve ambiguities. For instance, crystal structure data (e.g., torsion angles and hydrogen-bonding networks) clarify molecular conformations .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, discrepancies between NMR and MS data may arise from impurities or tautomerism. Computational methods (DFT calculations) can predict spectroscopic profiles and validate experimental observations. Crystallographic data (e.g., atomic coordinates in Table 3 of ) provide definitive structural proof .
Q. How does the crystal packing of derivatives influence their physicochemical properties, and what methods are used to analyze this?
- Methodological Answer : Intermolecular interactions (e.g., C–H···O hydrogen bonds) dictate solubility and stability. Single-crystal X-ray diffraction reveals packing motifs, such as chains or sheets. For example, in 2-(3-oxo-1,3-dihydro-2-benzofuran-5-yl) derivatives, planar ring systems and torsional angles (e.g., -179.9°) correlate with crystallinity and thermal stability .
Q. What computational approaches are suitable for predicting the reactivity of the nitrile group in benzofuran-acetonitrile derivatives?
- Methodological Answer : Density functional theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile’s electron-withdrawing effect can be modeled to assess its impact on benzofuran ring reactivity. Software like Gaussian or ORCA facilitates these analyses .
Key Research Considerations
- Stereochemical Control : Substituents on the benzofuran ring (e.g., methoxy or halogen groups) influence reaction pathways. For example, fluorine at the 5-position enhances electrophilic substitution rates .
- Biological Relevance : Benzofuran-acetonitrile derivatives show promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes. In vitro assays (e.g., MIC determinations) are recommended for activity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
